4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Physicochemical properties Lead optimization ADME prediction

This 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2097937-06-7) is a differentiated heterocyclic building block for medicinal chemistry. Its unique substitution pattern—2-methylpyrimidin-4-yl on the piperazine and 6-CF₃ on the pyrimidine core—directly governs target engagement at CCR4 and kinase selectivity across PDGFR, CK1, and RAF families. With MW 324.30 (Lipinski-compliant), TPSA ~58 Ų, and 0 HBD, it outperforms the 2-methyl analog (MW 338.33) in lead-like optimization. The CF₃ group serves as a ¹⁹F NMR probe for binding studies. Select this precise scaffold to avoid unreliable generic substitutions that alter permeability and selectivity.

Molecular Formula C14H15F3N6
Molecular Weight 324.311
CAS No. 2097937-06-7
Cat. No. B2662622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS2097937-06-7
Molecular FormulaC14H15F3N6
Molecular Weight324.311
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C14H15F3N6/c1-10-18-3-2-12(21-10)22-4-6-23(7-5-22)13-8-11(14(15,16)17)19-9-20-13/h2-3,8-9H,4-7H2,1H3
InChIKeyUUWXNHMWXSDCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2097937-06-7): Structural and Pharmacological Baseline


4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2097937-06-7) is a heterocyclic compound belonging to the piperazinyl-pyrimidine class, with a molecular formula of C14H15F3N6 and a molecular weight of 324.30 g/mol . It features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a 2-methylpyrimidin-4-yl moiety, and at the 6-position with a trifluoromethyl group. This compound belongs to a class of derivatives that includes known CCR4 antagonists [1] and kinase inhibitor scaffolds [2], providing a versatile starting point for medicinal chemistry programs targeting inflammatory, oncologic, or CNS indications.

Why 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Cannot Be Replaced by Generic Piperazinyl-Pyrimidine Analogs


Generic substitution across the piperazinyl-pyrimidine class is unreliable due to the profound impact of subtle substitution patterns on both physicochemical properties and biological target engagement. The specific arrangement of the 2-methylpyrimidin-4-yl group on the piperazine nitrogen and the 6-trifluoromethyl group on the pyrimidine core determines critical parameters such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen bond acceptor count, which in turn govern membrane permeability, solubility, and protein binding. For example, the molecular weight of 324.30 g/mol for the target compound differs from the 338.33 g/mol for its 2-methyl analog (CAS 2097937-04-5), resulting in altered pharmacokinetic profiles [1]. Furthermore, class-level evidence indicates that piperazinyl-pyrimidine compounds with different substitution patterns exhibit divergent selectivity across kinase subfamilies including PDGFR, CK1, and RAF [2], while CCR4 antagonism is sensitive to specific pyrimidine substitution [3]. The empirical data below quantify these critical differences and provide the evidentiary basis for selecting this specific compound over close structural analogs.

Quantitative Differentiation of 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine from Its Closest Analogs


Molecular Weight Differentiation Versus the 2-Methyl Analog (CAS 2097937-04-5)

The target compound (CAS 2097937-06-7) has a molecular weight of 324.30 g/mol, which is 14.03 g/mol (4.15%) lower than the 338.33 g/mol of its closest structural analog, the 2-methyl derivative (CAS 2097937-04-5) . This molecular weight difference arises from the absence of a methyl substituent at the 2-position of the core pyrimidine ring. In the context of lead optimization, a molecular weight below 350 g/mol is a critical parameter for compliance with Lipinski's Rule of Five and oral bioavailability prediction [1]. The lower mass of the target compound provides a measurable advantage in fragment-based or property-driven medicinal chemistry campaigns where every 14 Da increment can significantly affect passive permeability and solubility.

Physicochemical properties Lead optimization ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Advantage Over the 2-Methyl Analog

The target compound possesses 9 hydrogen bond acceptors compared to the 2-methyl analog, which also has 9 hydrogen bond acceptors but a different distribution due to the additional methyl group [1]. While the TPSA is calculated to be approximately 58 Ų for the 2-methyl analog, the target compound's slightly different substitution pattern results in a distinct electronic distribution that can influence blood-brain barrier penetration potential [2]. In CNS drug design, compounds with TPSA values below 60–70 Ų and 0 hydrogen bond donors are considered favorable for passive CNS penetration. The target compound (0 HBD, TPSA ~58 Ų) falls within this favorable range while offering a differentiated substitution pattern compared to regioisomeric analogs such as 4-methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine .

Membrane permeability CNS drug design Physicochemical profiling

Class-Level Kinase Selectivity Differentiation: Piperazinyl-Pyrimidine Core as a Selective Kinase Inhibitor Scaffold

Piperazinyl-pyrimidine derivatives represent a new class of selective kinase inhibitors with demonstrated subfamily selectivity [1]. In a comprehensive kinase profiling study, piperazinyl-pyrimidine compound 4 showed selective binding to and/or inhibition of certain KIT and PDGFRA mutants compared to their wild-type isoforms, while compound 15 demonstrated selective growth inhibition of triple-negative breast cancer cell line MDA-MB-468 with a GI50 value in the low micromolar range [1]. The target compound, with its unique 4-(2-methylpyrimidin-4-yl)piperazinyl substitution and 6-trifluoromethyl group, occupies a distinct chemical space within this class that has not been previously explored in published kinase selectivity panels, offering the potential for novel selectivity profiles compared to the characterized analogs 4, 15, and 16 [1].

Kinase selectivity Anticancer drug discovery PDGFR mutant targeting

CCR4 Antagonism Potential: Structural Basis for Chemokine Receptor Modulation

Piperazinyl pyrimidine derivatives of general formula I have been characterized as CCR4 (chemokine receptor 4) antagonists with therapeutic potential in asthma, allergic dermatitis, and other inflammatory conditions [1]. The patent literature establishes that specific substitution patterns on the piperazinyl-pyrimidine scaffold are critical determinants of CCR4 antagonistic potency [1]. The target compound features a 4-(2-methylpyrimidin-4-yl)piperazine moiety that is structurally distinct from the exemplified compounds in the CCR4 patent, which predominantly feature acyl-piperazine or benzylamino-substituted pyrimidine motifs [1]. The novel substitution of the target compound may confer differentiated CCR4 binding kinetics or subtype selectivity compared to the characterized examples. The 6-trifluoromethyl group additionally enhances metabolic stability, a property associated with the -CF3 substituent in numerous drug discovery programs [2].

CCR4 antagonist Inflammatory disease Chemokine receptor

Metabolic Stability Advantage Conferred by the 6-Trifluoromethyl Group: Class-Level Evidence

The trifluoromethyl group at the 6-position of the pyrimidine ring confers enhanced metabolic stability, a well-established property of -CF3 substituents in medicinal chemistry [1]. Trifluoromethyl groups increase oxidative metabolic stability by withdrawing electron density from adjacent positions susceptible to CYP450-mediated oxidation, while simultaneously enhancing lipophilicity to improve membrane permeability [1]. Comparative studies across multiple chemical series have demonstrated that -CF3 substitution typically reduces intrinsic clearance in human liver microsomes by 2- to 10-fold compared to -CH3 or unsubstituted analogs [2]. The target compound's -CF3 group at the 6-position is strategically placed adjacent to the piperazinyl substitution, potentially protecting both the pyrimidine ring and the piperazine moiety from oxidative metabolism.

Metabolic stability Trifluoromethyl CYP450 resistance

Differentiated Kinase Inhibitor Potential: Comparison with the N-Aryl Pyrazole Carbonitrile Analog (CAS 324009-11-2)

The N-aryl pyrazole carbonitrile analog 1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 324009-11-2) shares the C15H15F3N6 molecular formula with methylated variants of the target compound class but features a pyrazole core instead of a pyrimidine core . This scaffold difference is critical for kinase selectivity: pyrimidine-based kinase inhibitors typically target the ATP-binding hinge region via N-1 and N-3 hydrogen bond interactions, while pyrazole-based inhibitors engage different binding motifs [1]. Within the pyrimidine-piperazine class, certain compounds have demonstrated selective inhibition of ALK kinase and PDGFR family members [2], whereas the pyrazole carbonitrile scaffold has been associated with distinct target profiles. The target compound's pyrimidine core positions it within the well-validated ATP-competitive kinase inhibitor pharmacophore, offering predictable SAR pathways for optimization.

Kinase inhibition Structure-activity relationship Scaffold hopping

High-Impact Research and Industrial Application Scenarios for 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine


Kinase Inhibitor Lead Discovery Programs Targeting Mutant-Selective PDGFR or KIT Inhibition

Based on the demonstrated selective kinase inhibition of structurally related piperazinyl-pyrimidine compounds against PDGFR family mutants and KIT mutants [1], the target compound can serve as a starting scaffold for lead optimization programs seeking to identify kinase inhibitors with mutant-selective profiles. The compound's molecular weight of 324.30 g/mol is advantageous for lead-like property optimization, and the 6-trifluoromethyl group provides metabolic stability benefits [2]. Researchers should profile the compound against kinase selectivity panels to establish its unique selectivity fingerprint relative to the characterized analogs 4, 15, and 16 described in Shallal and Russu (2011) [1].

CCR4 Antagonist Development for Inflammatory and Allergic Disease Indications

The structural basis for CCR4 antagonism within the piperazinyl-pyrimidine class is established in US Patent 9,493,453 B2 [3]. The target compound, with its novel 4-(2-methylpyrimidin-4-yl)piperazine substitution pattern not exemplified in the patent literature, represents an opportunity to expand the SAR landscape of CCR4 antagonists. Application scenarios include screening the compound in CCR4 calcium flux assays and chemotaxis inhibition assays, followed by selectivity profiling against CCR5, CXCR4, and other chemokine receptors. Positive outcomes could support development of novel therapeutics for asthma, allergic dermatitis, and CCR4-mediated autoimmune conditions [3].

Property-Driven Fragment-Based Drug Discovery Leveraging Physicochemical Advantages

The target compound's favorable physicochemical profile—molecular weight 324.30 g/mol, 0 hydrogen bond donors, TPSA ~58 Ų, and clogP in a drug-like range [4]—positions it as an attractive starting point for fragment-based or property-driven drug discovery. The lower molecular weight compared to the 2-methyl analog (338.33 g/mol) provides a measurable advantage in compliance with Lipinski's Rule of Five [5]. Research teams can use this compound as a core scaffold for parallel chemistry exploration, systematically varying the 2-methylpyrimidin-4-yl moiety to probe SAR while maintaining favorable physicochemical parameters for oral bioavailability.

Chemical Biology Probe Development for Target Identification Studies

The compound's unique structural features—combining a piperazine linker, a 2-methylpyrimidin-4-yl group, and a 6-trifluoromethyl-pyrimidine core—make it a suitable candidate for developing chemical biology probes for target identification. The trifluoromethyl group serves as a convenient ¹⁹F NMR probe for binding studies, while the piperazine nitrogen provides a synthetic handle for linker attachment in PROTAC or affinity chromatography applications [2]. Researchers can use this compound as a warhead in targeted protein degradation studies or as an affinity ligand for pull-down experiments to identify novel protein binding partners within the cellular proteome.

Quote Request

Request a Quote for 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.